Cas no 4708-96-7 (7-Monodemethyl Minocycline)
7-Monodemethyl Minocycline Chemical and Physical Properties
Names and Identifiers
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- 7-Monodemethyl Minocycline
- 7-Monodemethyl Minocycline DISCONTINUED
- 7-Monodemethyl Minoc
- 4S-(4a,4aa,5aa,12aa)]-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide
- 7-Methylamino-6-deoxy-6-demethyltetracycline
- Unii-fyy3R43wgo
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Computed Properties
- Exact Mass: 443.16900
Experimental Properties
- PSA: 173.42000
- LogP: 0.93560
7-Monodemethyl Minocycline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | M527000-1mg |
7-Monodemethyl Minocycline DISCONTINUED |
4708-96-7 | 1mg |
¥3850.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M527000-10mg |
7-Monodemethyl Minocycline DISCONTINUED |
4708-96-7 | 10mg |
¥30800.00 | 2023-09-15 | ||
| Biosynth | IM183021-25 mg |
Minocycline Hydrochloride Dihydrate - Impurity C |
4708-96-7 | 25mg |
$1,000.00 | 2023-01-04 | ||
| Biosynth | IM183021-50 mg |
Minocycline Hydrochloride Dihydrate - Impurity C |
4708-96-7 | 50mg |
$1,550.00 | 2023-01-04 | ||
| Biosynth | IM183021-100 mg |
Minocycline Hydrochloride Dihydrate - Impurity C |
4708-96-7 | 100MG |
$2,400.00 | 2023-01-04 | ||
| Biosynth | IM183021-250 mg |
Minocycline Hydrochloride Dihydrate - Impurity C |
4708-96-7 | 250MG |
$4,550.00 | 2023-01-04 |
7-Monodemethyl Minocycline Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-Monodemethyl Minocycline
7-Monodemethyl Minocycline (CAS No. 4708-96-7): A Comprehensive Overview of Properties, Applications, and Market Trends
7-Monodemethyl Minocycline (CAS No. 4708-96-7) is a semi-synthetic tetracycline derivative with significant pharmacological and research applications. As a metabolite of minocycline, this compound has garnered attention in recent years due to its unique properties and potential therapeutic benefits. The global interest in antibiotic derivatives and anti-inflammatory agents has positioned 7-Monodemethyl Minocycline as a compound of interest in pharmaceutical research and development.
The chemical structure of 7-Monodemethyl Minocycline features a tetracyclic naphthacene carboxamide core, with modifications that influence its biological activity. Unlike its parent compound minocycline, this derivative exhibits altered pharmacokinetic properties that make it particularly interesting for specialized applications. Recent studies published in journals like the Journal of Medicinal Chemistry have highlighted its potential as a neuroprotective agent, especially in the context of neurodegenerative diseases – a hot topic in current medical research.
In pharmaceutical applications, 7-Monodemethyl Minocycline serves multiple purposes. Its primary use lies in antibacterial research, where scientists investigate its efficacy against various bacterial strains. The compound's mechanism of action involves inhibition of protein synthesis by binding to the 30S ribosomal subunit, similar to other tetracyclines. However, its modified structure may offer advantages in terms of bacterial resistance patterns, a crucial consideration in the era of antibiotic resistance – one of the most pressing global health concerns today.
The market for 7-Monodemethyl Minocycline has shown steady growth, particularly in the research sector. Pharmaceutical companies and academic institutions are increasingly sourcing this compound for studies related to anti-inflammatory therapies and neuroprotection. Analytical standards of this compound are also in demand for drug metabolism studies and quality control in pharmaceutical manufacturing. The compound's stability and solubility characteristics make it suitable for various formulation studies, another area of current pharmaceutical innovation.
Quality control and characterization of 7-Monodemethyl Minocycline typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to verify purity and identity. Researchers emphasize the importance of proper storage conditions (typically at -20°C) to maintain the compound's stability over time. These analytical aspects are particularly relevant given the current emphasis on research reproducibility and compound characterization in scientific publications.
Recent scientific literature suggests potential novel applications for 7-Monodemethyl Minocycline beyond its traditional scope. Studies have explored its role in modulating microglial activation, making it relevant to research on neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Other investigations focus on its potential effects on matrix metalloproteinases, which could have implications for tissue remodeling and wound healing applications. These emerging research directions align with current trends in drug repurposing and multi-target therapeutics.
From a regulatory perspective, 7-Monodemethyl Minocycline is primarily used for research purposes and is not currently approved as a therapeutic agent. However, its status as a metabolite of an FDA-approved drug (minocycline) provides a foundation for potential future clinical development. Researchers interested in this compound often search for information about its synthesis pathways, analytical methods, and biological activity profiles – all key terms in current scientific literature searches.
The synthesis of 7-Monodemethyl Minocycline typically involves specific modifications to the minocycline structure. Chemical suppliers and research institutions have developed various synthetic routes to produce this compound with high purity. Process optimization for its production remains an active area of research, particularly focusing on yield improvement and environmental sustainability – aspects that resonate with the growing emphasis on green chemistry in pharmaceutical manufacturing.
In conclusion, 7-Monodemethyl Minocycline (CAS No. 4708-96-7) represents an important compound in contemporary pharmaceutical research. Its unique properties as a minocycline metabolite, combined with potential therapeutic applications, make it a subject of ongoing scientific investigation. As research into neuroprotective agents and anti-inflammatory therapies continues to expand, the significance of this compound is likely to grow, positioning it as a valuable tool in both basic research and potential drug development efforts.
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